Polymerization Regioselectivity and Stereocontrol: 1-PB Achieves >99% 3,4-Syndiotacticity Versus Unselective Isoprene Polymerization
1-Phenyl-1,3-butadiene (1-PB) undergoes highly controlled 3,4-regioselective polymerization with rare-earth metal catalysts, achieving 3,4-regioselectivities exceeding 96.6% and syndiotacticity (rrrr) ≥95.3%, with some catalyst systems reaching >99% 3,4-selectivity [1][2]. In stark contrast, the same catalysts (complexes 5–7) that are highly active and cis-1,4-selective for isoprene polymerization are completely inert toward 1-PB, demonstrating the profound catalyst-substrate specificity required for this monomer [1]. Hydrogenation of syndiotactic 3,4-poly(1-PB) produces a syndiotactic poly(4-phenyl-1-butene) elastomer with Tg of 17 °C, while cationic cyclization yields a rigid cyclized polyolefin with Tg as high as 327 °C [1].
| Evidence Dimension | 3,4-Regioselectivity and stereoselectivity in coordination polymerization |
|---|---|
| Target Compound Data | 3,4-selectivity: 96.6% to >99%; syndiotacticity (rrrr): ≥95.3% to ≥96.1% |
| Comparator Or Baseline | Isoprene (with same catalysts 5–7): high cis-1,4-selectivity observed |
| Quantified Difference | 1-PB achieves >96.6% 3,4-selectivity; isoprene-polymerizing catalysts 5–7 are completely inert for 1-PB |
| Conditions | Diiminophosphinato lutetium, pyridyl-methylene-fluorenyl, and bis(phosphinophenyl)amido yttrium rare-earth catalysts with [Ph3C][B(C6F5)4] and AliBu3 activation |
Why This Matters
This level of 3,4-stereocontrol is essential for accessing poly(4-phenyl-1-butene) elastomers and ultra-high-Tg cyclized polymers that cannot be obtained from isoprene or butadiene.
- [1] Jiang Y, Kang X, Zhang Z, Li S, Cui D. Syndioselective 3,4-Polymerization of 1-Phenyl-1,3-Butadiene by Rare-Earth Metal Catalysts. ACS Omega, 2020. DOI: 10.1021/acsomega.0c00000 View Source
- [2] You F, Wang X, Shi W. Rare-earth Metal-Catalyzed Highly 3,4-Regioselective Polymerization of Polar 1-Phenyl-1,3-Butadiene Derivates. Polymer Chemistry, 2023. View Source
